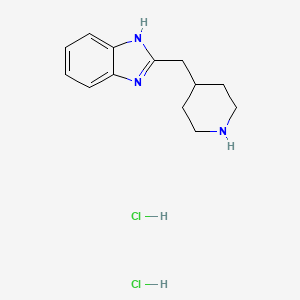

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride presents a complex three-dimensional structure characterized by the fusion of two distinct ring systems connected through a methylene bridge. The compound possesses the molecular formula C₁₃H₁₉Cl₂N₃ with a molecular weight of 288.22 grams per mole, establishing its position as a mid-sized heterocyclic organic molecule. The International Union of Pure and Applied Chemistry name for this compound is 2-(piperidin-4-ylmethyl)-1H-benzimidazole; dihydrochloride, reflecting its systematic nomenclature based on the parent benzimidazole structure.

The crystallographic analysis reveals that the compound features a benzimidazole core structure, which consists of a fused benzene and imidazole ring system, providing the aromatic foundation of the molecule. This bicyclic aromatic system maintains planarity, which is characteristic of benzimidazole derivatives and contributes significantly to the compound's electronic properties. The piperidine ring, attached through a methylene linker at the 2-position of the benzimidazole core, adopts a chair conformation typical of six-membered saturated heterocycles. This conformational preference minimizes steric strain and represents the most thermodynamically stable arrangement of the piperidine ring system.

The methylene bridge connecting the two ring systems introduces flexibility into the molecular structure, allowing for rotational freedom around the carbon-carbon bond linking the piperidine ring to the benzimidazole core. The Standard International Chemical Identifier for the compound indicates the specific connectivity pattern: InChI=1S/C13H17N3.2ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9H2,(H,15,16);2*1H. This identifier confirms the presence of the methylene bridge and the specific substitution pattern that defines the compound's three-dimensional architecture.

The dihydrochloride salt formation significantly influences the compound's solid-state properties and crystallographic behavior. The presence of two chloride counterions necessitates the protonation of two nitrogen atoms within the molecule, affecting both the benzimidazole nitrogen and the piperidine nitrogen. This protonation pattern influences the overall charge distribution and hydrogen bonding networks within the crystal lattice, contributing to the compound's stability and solubility characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the compound's proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen atoms present in the molecule, with the aromatic protons of the benzimidazole ring appearing in the downfield region typically between 7.0 and 8.0 parts per million.

The methylene bridge protons connecting the piperidine ring to the benzimidazole core display distinctive chemical shift values that reflect their unique electronic environment. These protons appear as a characteristic multiplet, with their chemical shift influenced by the electron-withdrawing nature of the benzimidazole ring system. The piperidine ring protons exhibit a complex splitting pattern consistent with the chair conformation of the six-membered ring, with axial and equatorial protons displaying different chemical shifts due to their distinct magnetic environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbons of the benzimidazole ring system exhibit characteristic downfield chemical shifts, while the aliphatic carbons of the piperidine ring and methylene bridge appear in the upfield region. The quaternary carbon at the 2-position of the benzimidazole ring, which bears the methylene substituent, displays a unique chemical shift that confirms the substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations of the benzimidazole ring appear in the region around 3000-3500 wavenumbers, while the carbon-hydrogen stretching vibrations of both aromatic and aliphatic portions contribute to the complex absorption pattern in the 2800-3100 wavenumber range. The carbon-nitrogen stretching vibrations of the imidazole ring system produce characteristic bands that help confirm the presence of the heterocyclic core structure.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic benzimidazole system. The compound exhibits characteristic absorption maxima that correspond to π-π* transitions within the conjugated aromatic system. Related benzimidazole derivatives have been reported to show maximum absorption around 279 nanometers when measured in methanol, indicating the electronic nature of the aromatic chromophore. These electronic transitions are sensitive to substitution patterns and can provide valuable information about the electronic effects of the piperidine substituent on the benzimidazole core.

Tautomeric Behavior and Protonation States

The tautomeric behavior of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride represents a fundamental aspect of its structural chemistry, involving the dynamic equilibrium between different protonation states of the benzimidazole ring system. The benzimidazole core can exist in two tautomeric forms, designated as the 1H-benzimidazole and 3H-benzimidazole isomers, which differ in the position of the mobile proton on the imidazole nitrogen atoms. This tautomeric equilibrium is influenced by various factors including temperature, solvent environment, and the presence of additional substituents on the ring system.

The protonation state of the compound in its dihydrochloride form involves the protonation of both the benzimidazole nitrogen and the piperidine nitrogen, resulting in a dicationic species balanced by two chloride counterions. The piperidine nitrogen, being more basic than the benzimidazole nitrogens due to its aliphatic environment, readily accepts a proton to form the piperidinium cation. The calculated acid dissociation constant for related piperidine derivatives suggests a proton affinity that favors protonation under acidic conditions, consistent with the formation of the dihydrochloride salt.

The benzimidazole ring system exhibits a predicted acid dissociation constant of approximately 11.83, indicating that protonation of the benzimidazole nitrogen requires more acidic conditions compared to the piperidine nitrogen. This differential protonation behavior reflects the electronic environment of the two nitrogen-containing heterocycles and influences the overall charge distribution within the molecule. The protonated benzimidazole system exhibits altered electronic properties compared to the neutral form, affecting both its spectroscopic characteristics and its interactions with other molecules.

Nuclear magnetic resonance studies of related benzimidazole-piperidine compounds have demonstrated that tautomeric exchange can be observed and quantified using appropriate experimental conditions. The use of deuterated solvents allows for the monitoring of proton exchange rates and the determination of tautomeric ratios under equilibrium conditions. Temperature-dependent nuclear magnetic resonance experiments can provide additional insights into the kinetics and thermodynamics of tautomeric interconversion processes.

The solid-state structure of the dihydrochloride salt effectively locks the molecule into a specific protonation state, eliminating tautomeric equilibrium in the crystalline form. However, in solution, the compound may exhibit dynamic behavior depending on the solvent system and hydrogen bonding environment. The influence of hydrogen bonding interactions on tautomeric equilibrium represents an important consideration for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets.

Comparative Analysis with Related Benzimidazole-Piperidine Hybrids

The structural analysis of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride gains additional context through comparison with related benzimidazole-piperidine hybrid compounds that share similar structural motifs but differ in their substitution patterns and connectivity. The compound 2-(piperidin-4-yl)-1H-1,3-benzodiazole, which lacks the methylene bridge and features direct attachment of the piperidine ring to the benzimidazole core, represents the most closely related structural analog. This compound possesses the molecular formula C₁₂H₁₅N₃ with a molecular weight of 201.27 grams per mole, demonstrating the structural impact of the additional methylene unit in the target compound.

The direct attachment of the piperidine ring in 2-(piperidin-4-yl)-1H-1,3-benzodiazole creates a more rigid molecular structure compared to the methylene-bridged analog, as the elimination of the flexible methylene linker reduces conformational freedom around the ring junction. Crystallographic studies of related structures have shown that the absence of the methylene bridge results in different intermolecular packing arrangements and altered hydrogen bonding patterns in the solid state. The melting point of 2-(piperidin-4-yl)-1H-1,3-benzodiazole has been reported as 230°C with decomposition, indicating thermal stability characteristics that may differ from the methylene-bridged derivative.

Another relevant comparison involves the compound 2-piperidin-1-ylmethyl-1H-benzoimidazole, which features the piperidine ring connected through a methylene bridge but attached via the nitrogen atom rather than the carbon-4 position. This positional isomer demonstrates how the point of attachment influences the overall molecular geometry and electronic properties. The molecular formula C₁₃H₁₇N₃ for the free base form of this isomer differs by two hydrogen atoms from the target compound, reflecting the different substitution pattern on the piperidine ring.

Extended structural analogs include compounds such as 1-(2-piperidinoethyl)-1H-benzimidazole, which incorporates an ethylene bridge instead of a methylene linker, resulting in increased flexibility and altered spatial relationships between the ring systems. The molecular formula C₁₄H₁₉N₃ for this compound demonstrates how the additional methylene unit influences the overall molecular dimensions and conformational possibilities. Crystallographic analysis has revealed that the piperidine ring in this compound maintains its characteristic chair conformation, similar to other related structures.

The following comparative data table summarizes key structural parameters for related benzimidazole-piperidine hybrids:

| Compound | Molecular Formula | Molecular Weight | Melting Point | Bridge Type | Attachment Position |

|---|---|---|---|---|---|

| 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride | C₁₃H₁₉Cl₂N₃ | 288.22 | Not reported | Methylene | Carbon-4 |

| 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C₁₂H₁₅N₃ | 201.27 | 230°C (decomp) | Direct | Carbon-4 |

| 2-piperidin-1-ylmethyl-1H-benzoimidazole | C₁₃H₁₇N₃ | 215.29 | Not reported | Methylene | Nitrogen-1 |

| 1-(2-piperidinoethyl)-1H-benzimidazole | C₁₄H₁₉N₃ | 229.32 | Not reported | Ethylene | Nitrogen-1 |

The comparative analysis reveals that structural modifications in the benzimidazole-piperidine hybrid series result in significant variations in physicochemical properties, including molecular weight, thermal stability, and conformational flexibility. The presence of the methylene bridge in the target compound provides an optimal balance between structural rigidity and conformational adaptability, allowing for specific spatial orientations while maintaining sufficient flexibility for potential biological interactions. The dihydrochloride salt formation further distinguishes the target compound from its analogs, introducing additional considerations related to solubility, stability, and ionization behavior that are crucial for understanding its overall structural profile.

Propriétés

IUPAC Name |

2-(piperidin-4-ylmethyl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRPVDZHURXLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation Route

One common approach involves alkylating the benzimidazole nitrogen or carbon with a suitable piperidin-4-ylmethyl halide or derivative. For example:

- Reacting 1H-benzimidazole with piperidin-4-ylmethyl halides under basic conditions to form 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine derivatives.

- Use of sodium hydride or triethylamine as bases to deprotonate the benzimidazole and facilitate nucleophilic substitution.

Coupling Reactions

Another method involves coupling commercially available 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one with activated carboxylic acid derivatives or phosphonate intermediates using coupling agents such as HOBt and HBTU, with bases like diisopropylethylamine (DIPEA) to yield the target compound after deprotection steps.

Salt Formation: Dihydrochloride

The free base form of the compound is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid, typically under cooling conditions (0–5 °C) to precipitate the salt, which is then filtered and washed to obtain the pure dihydrochloride form.

Representative Preparation Method from Literature

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Benzimidazole synthesis | o-Phenylenediamine + carboxylic acid/aldehyde, acidic reflux | Formation of benzimidazole ring | Benzimidazole intermediate |

| 2. Alkylation | Piperidin-4-ylmethyl halide, base (NaH, triethylamine), solvent (DMF, methanol), reflux 5–7 hours | Introduction of piperidin-4-ylmethyl substituent | 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine |

| 3. Salt formation | Concentrated HCl, 0–5 °C, stirring 1–3 hours | Formation of dihydrochloride salt | 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride |

Detailed Research Findings and Reaction Conditions

Alkylation and Coupling

- In a study synthesizing 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one, 4-piperidone hydrochloride was reacted with 2-chloromethylbenzimidazole in dimethylformamide with triethylamine under reflux for 7 hours, followed by precipitation and recrystallization to yield the pure product.

- Another approach used sodium hydride to deprotonate benzimidazole derivatives, followed by reaction with phosphonate intermediates and formaldehyde, then coupling with piperidinyl derivatives using HOBt/HBTU and DIPEA to yield the target compound.

Salt Formation

- The dihydrochloride salt is formed by dropwise addition of concentrated hydrochloric acid to the free base in an alcohol solvent, cooling to 0–5 °C, and maintaining the temperature for 1–3 hours to precipitate the salt, which is then filtered and washed.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation with piperidin-4-ylmethyl halide | Piperidin-4-ylmethyl halide, base (NaH, triethylamine), DMF or MeOH, reflux 5–7 h | Mild to moderate heating, straightforward | High selectivity, well-known chemistry | Requires handling of strong bases and halides |

| Coupling with activated acids | 1-(piperidin-4-yl)-benzodiazol-2-one, HOBt, HBTU, DIPEA, DMF, room temp | Mild, room temperature | High yield, mild conditions | Expensive coupling agents |

| Salt formation | Concentrated HCl, 0–5 °C, 1–3 h | Simple acid-base reaction | Improves solubility, stability | Requires careful temperature control |

Environmental and Process Considerations

- Use of inorganic bases such as potassium hydroxide instead of triethylamine reduces environmental pollution and simplifies purification.

- Reaction times vary from 5 to 72 hours depending on conditions, with temperatures typically between 20–65 °C.

- The process is amenable to industrial scale-up due to mild conditions and relatively low-cost reagents.

Analyse Des Réactions Chimiques

Types of Reactions

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzodiazole core can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in various substituted benzodiazole or piperidine derivatives.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of benzodiazole derivatives with piperidine derivatives under specific conditions. Various synthetic routes have been explored, including:

- Oxidation : Using potassium permanganate or hydrogen peroxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions can be performed with amines or thiols in the presence of bases like sodium hydroxide.

Chemistry

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for synthetic chemists.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.

- Anticancer Activity : Preliminary investigations have shown that it could inhibit cancer cell proliferation through specific molecular pathways.

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as:

- Cancer : Its mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth.

- Malaria : Some studies are investigating its efficacy against malaria parasites.

Industrial Applications

In industrial settings, this compound is utilized in:

- Catalysis : It acts as a catalyst in various chemical processes.

- Material Science : Its unique properties make it suitable for developing new materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzodiazole derivatives, including 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride. The results indicated significant inhibition of cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride | C₁₃H₁₉Cl₂N₃ | 288.22 | 1234709-96-6 | Parent compound; piperidine substitution |

| 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | C₁₂H₁₄ClN₃O | 251.71 | 6961-12-2 | Ketone group at position 2; monohydrochloride |

| 2-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride | C₁₁H₁₅Cl₂N₄ | 238.72 | 1235439-79-8 | Piperazine ring (two nitrogens) instead of piperidine |

| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | C₁₆H₂₂ClN₃O | 299.82 | Not provided | Ethoxyethyl chain at position 1 |

| 2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride | C₁₂H₁₇Cl₂N₅ | 302.20 | 1396963-88-4 | Seven-membered diazepane ring |

Key Comparative Analyses

Piperidine vs. Piperazine Substitution: Piperidine (as in the target compound) has a single nitrogen atom, contributing to moderate basicity (pKa ~10). Impact: Piperazine derivatives may exhibit enhanced binding to targets with acidic residues (e.g., kinases or GPCRs) but reduced blood-brain barrier penetration due to higher polarity .

Substituent Effects on Solubility and Bioavailability: The ethoxyethyl chain in 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride introduces hydrophilicity, improving solubility in polar solvents (e.g., water or ethanol) . Ketone-containing derivatives (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride) show reduced basicity but increased stability against metabolic oxidation .

Ring Size and Conformational Flexibility: Piperidine (six-membered ring) offers moderate flexibility, balancing target affinity and metabolic stability.

Electronic and Steric Effects: Chlorophenyl-substituted benzodiazoles (e.g., 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole) exhibit strong π-π stacking due to electron-withdrawing Cl, enhancing interactions with aromatic residues in proteins .

Activité Biologique

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is an emerging compound of interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a benzodiazole moiety substituted with a piperidin-4-ylmethyl group. Its molecular formula is with a molecular weight of 288.22 g/mol. The structural representation is as follows:

- SMILES : C1CNCCC1CC2=NC3=CC=CC=C3N2

- InChI Key : OWRPVDZHURXLAE-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride generally involves multi-step reactions. A common method includes the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions, often utilizing catalytic systems for optimized yields.

Anticancer Properties

Research indicates that compounds similar to 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride exhibit significant anticancer properties . For instance, derivatives of benzodiazoles have been shown to inhibit specific kinases involved in cancer progression and modulate inflammatory pathways.

Case Study : In vitro studies demonstrated that benzodiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting that 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride may share similar mechanisms .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects . It appears to interact with cellular pathways related to inflammation and apoptosis, indicating potential applications in treating inflammatory diseases.

Mechanism of Action : The exact mechanism involves the inhibition of specific enzymes or receptors that are pivotal in inflammatory responses, leading to the modulation of biological processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Piperidin-4-yl)-1H-benzimidazole | Structure | Exhibits anti-cancer properties; lacks benzodiazole ring |

| 2-(Morpholinomethyl)-1H-benzodiazole | Structure | Shows different pharmacological profiles; morpholine instead of piperidine |

| 4-(Piperidin-4-yl)-benzothiazole | Structure | Focuses on antibacterial activity; different heterocyclic base |

Research Applications

The compound is being investigated for various applications across multiple fields:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Evaluated for antimicrobial and anticancer activities.

- Medicine : Potential therapeutic agent for diseases such as cancer and malaria.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo studies : To validate the efficacy and safety in living organisms.

- Mechanistic studies : To delineate the exact pathways affected by the compound.

- Formulation development : To optimize delivery methods for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride, and what challenges arise during purification?

- Methodology : The compound is typically synthesized via multi-step organic reactions, including condensation, cyclization, and salt formation. Piperidine derivatives often require anhydrous conditions and catalysts like Pd/C for hydrogenation. Purification involves recrystallization or column chromatography, but challenges include removing byproducts (e.g., unreacted amines) and ensuring hydrochloride salt stability .

- Key Tools : NMR, HPLC, and mass spectrometry confirm purity and structural integrity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodology : Due to limited toxicity data, assume irritant and toxic properties. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes/skin with water (15+ minutes) and seeking medical attention for ingestion .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodology :

- Structural Confirmation : -NMR and -NMR to verify piperidine and benzodiazole moieties.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for chloride content.

- Stability Testing : TGA/DSC to assess thermal degradation under varying humidity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology : Quantum mechanical calculations (e.g., DFT) predict intermediate stability and transition states. Machine learning models (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal solvents, temperatures, and catalysts, reducing trial-and-error approaches .

- Case Study : Reaction path searches for similar piperidine derivatives identified ethanol/water mixtures as ideal for hydrochloride salt precipitation, minimizing side reactions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

- Methodology : Conduct accelerated stability studies:

- pH Sensitivity : Test buffered solutions (pH 3–9) at 25°C/40°C. Monitor degradation via LC-MS.

- Thermal Stability : Store samples at -20°C, 4°C, and 25°C; analyze monthly for precipitate formation or NMR shift changes.

- Findings : Piperidine analogs degrade rapidly above pH 7 due to dehydrochlorination .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodology :

- Validation : Cross-check computational models (e.g., Reaxys, Pistachio) with experimental kinetics. For example, if predicted nucleophilic substitution rates mismatch observed data, reassess solvent effects or transition-state approximations.

- Iterative Design : Use discrepancies to refine force fields or include explicit solvent molecules in simulations .

Q. How can the compound’s reactivity be tailored for selective receptor binding in drug discovery?

- Methodology :

- Structure-Activity Relationships (SAR) : Modify the benzodiazole ring with electron-withdrawing groups (e.g., -NO) to enhance π-π stacking with aromatic residues in target proteins.

- Biological Assays : Test analogs in vitro against kinase panels or GPCRs, using SPR or fluorescence polarization to quantify binding affinities .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodology :

- Controlled Replication : Repeat solubility tests in standardized buffers (e.g., PBS, DMSO-water mixtures) using dynamic light scattering (DLS) to detect aggregation.

- Meta-Analysis : Compare literature data with computational predictions (e.g., LogP via ChemAxon) to identify outliers. Discrepancies may arise from polymorphic forms or residual solvents .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodology :

- Standardization : Use quality-controlled batches (HPLC purity >98%) and include internal controls (e.g., reference inhibitors) in each assay plate.

- Blinded Testing : Randomize sample order to reduce bias in high-throughput screens.

- Statistical Analysis : Apply ANOVA to assess variability sources (e.g., synthesis lot vs. assay conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.